Desmethyl Fluvoxamine

Pharmacogenomics Metabolic Phenotyping Drug Metabolism

Desmethyl Fluvoxamine (CAS 192876-02-1), the N-demethylated fluvoxamine metabolite, is the EP-specified Fluvoxamine Maleate Impurity G. This certified reference standard is mandatory for CYP2D6 phenotyping—plasma levels directly quantify genetically variable enzyme activity, enabling precise metabolite formation clearance calculation. For forensic postmortem redistribution, its tissue distribution ratios (cerebrum > liver > bile) distinguish acute overdose from chronic therapy. Substitution with desmethylcitalopram, norfluoxetine, or parent fluvoxamine fails due to distinct chromatographic retention, MS fragmentation patterns, and differential biological matrix stability. Only this compound satisfies EP monograph requirements for GMP impurity verification in API and finished product QC.

Molecular Formula C14H19F3N2O2
Molecular Weight 304.31
CAS No. 192876-02-1
Cat. No. B602305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Fluvoxamine
CAS192876-02-1
Synonyms(5E)-5-[(2-Aminoethoxy)Imino]-5-[4-(Trifluoromethyl)Phenyl]-1-Pentanol;  (1E)-5-Hydroxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime;  Desmethyl Fluvoxamine;  Fluvoxamino Acid
Molecular FormulaC14H19F3N2O2
Molecular Weight304.31
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F
InChIInChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2/b19-13+
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Fluvoxamine CAS 192876-02-1: Metabolite Overview and Procurement Baseline


Desmethyl Fluvoxamine (CAS: 192876-02-1), also designated as Fluvoxamine Maleate EP Impurity G, is the primary active N-demethylated metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine [1]. Formed predominantly via the CYP2D6 isoenzyme pathway in the liver, this metabolite is integral to understanding the pharmacokinetic variability and drug-drug interaction profile of fluvoxamine therapy [2]. Its availability as a characterized reference standard is critical for clinical toxicology, forensic analysis, and the development of robust analytical methods for quantifying SSRI exposure.

Desmethyl Fluvoxamine vs. Generic SSRI Metabolites: Why Structural Analogs Are Not Interchangeable


Procurement cannot default to substituting Desmethyl Fluvoxamine with other SSRI metabolites (e.g., desmethylcitalopram, norfluoxetine) or the parent drug fluvoxamine. Substitution fails due to compound-specific metabolic pathways and distinct analytical behaviors. While other SSRI metabolites may share a class mechanism, their physicochemical properties dictate unique chromatographic retention times, mass spectrometry fragmentation patterns, and differential stability in biological matrices [1]. Furthermore, Desmethyl Fluvoxamine serves a distinct regulatory function as a European Pharmacopoeia (EP)-specified impurity, requiring a certified reference material for GMP compliance that no generic analog can fulfill [2]. The quantitative evidence below validates why this specific compound—not its class relatives—is the necessary choice for targeted analysis and metabolic investigation.

Quantitative Procurement Evidence: Desmethyl Fluvoxamine CAS 192876-02-1 Differentiation Data


CYP2D6 Genetic Polymorphism: Quantified Impact on Desmethyl Fluvoxamine Formation

The formation rate of Desmethyl Fluvoxamine is heavily dependent on CYP2D6 genetic variants. Relative clearance rates for CYP2D6 variants compared to wild-type CYP2D6.1 demonstrate a substantial functional divergence, directly influencing the plasma exposure of this metabolite [1]. This contrasts with alternative pathways for other SSRI metabolites, where CYP2D6 may play a minor or negligible role.

Pharmacogenomics Metabolic Phenotyping Drug Metabolism

Drug-Drug Interaction (DDI) Susceptibility: Apatinib Inhibition of Desmethyl Fluvoxamine Formation

The production of Desmethyl Fluvoxamine is profoundly suppressed by the co-administration of the tyrosine kinase inhibitor apatinib. In vivo studies show a dramatic decrease in both AUC and Cmax of the metabolite, while the parent fluvoxamine exposure increases [1]. This specific susceptibility distinguishes it from metabolites formed via non-CYP2D6 routes.

Drug-Drug Interaction CYP Inhibition Toxicology

Postmortem Tissue Distribution: Cerebrum > Liver > Bile Ratio Differentiation

Quantitative tissue distribution studies reveal a distinct relative ratio of Desmethyl Fluvoxamine (FLD) to Fluvoxamine Acid (FLA), with the highest FLD/FLA ratio found in the cerebrum, followed by liver and bile [1]. This specific gradient is unique to this metabolite pair and is not shared by other SSRI metabolite combinations.

Forensic Toxicology Postmortem Redistribution LC-MS/MS Quantification

Analytical Method Validation: First LC-MS/MS Quantification of Desmethyl Fluvoxamine

Prior to 2025, Desmethyl Fluvoxamine (FLD) had never been reliably quantified in human biological specimens. The development and validation of the first LC-MS/MS method for FLD, alongside fluvoxamine and fluvoxamine acid, relied on the availability of a pure reference standard for calibration and standard addition protocols [1]. This contrasts with the well-established analytical baselines for parent fluvoxamine and other major SSRI metabolites.

Analytical Chemistry Method Validation Reference Standards

Sigma-1 Receptor Affinity Profile: Differentiation from Other SSRI Metabolites

Fluvoxamine, the parent compound, possesses the highest affinity for sigma-1 receptors among SSRIs (Ki = 36 nM), distinguishing it sharply from paroxetine (Ki = 1893 nM) [1]. While the exact binding affinity of Desmethyl Fluvoxamine for sigma-1 receptors has not been fully characterized in a direct comparative study with the parent, the retention of this pharmacophore by the active metabolite is a key differential property compared to other SSRI metabolites which do not possess this receptor affinity.

Receptor Pharmacology Sigma-1 Agonism Neuroprotection

Serotonin Transporter (SERT) Potency: Active Metabolite Contribution

While the parent fluvoxamine is a potent SERT inhibitor, Desmethyl Fluvoxamine retains significant activity at the serotonin transporter, with reported binding affinity of Ki = 12 nM [1]. This contrasts sharply with other SSRI metabolites like norfluoxetine (Ki = 25-50 nM) which have reduced but still clinically relevant SERT affinity, or desmethylcitalopram (Ki = 740 nM) which is substantially less potent at the human serotonin transporter [2].

Serotonin Transporter SERT Inhibition SSRI Pharmacology

High-Impact Research and Industrial Applications for Desmethyl Fluvoxamine CAS 192876-02-1


Pharmacogenomic and Clinical DDI Research: CYP2D6 Phenotyping

Essential for studies investigating the impact of CYP2D6 genetic variants and co-administered inhibitors (e.g., apatinib) on fluvoxamine metabolism. Desmethyl Fluvoxamine serves as the quantitative endpoint for CYP2D6 activity, enabling precise calculation of metabolite formation clearance and prediction of therapeutic variability [1]. Unlike the parent drug, this metabolite's plasma levels are the direct readout of the genetically variable enzyme activity.

Forensic Toxicology and Postmortem Analysis

Critical for forensic laboratories performing postmortem redistribution studies. As demonstrated by the tissue distribution ratios (cerebrum > liver > bile), quantification of Desmethyl Fluvoxamine alongside fluvoxamine acid provides a more accurate assessment of antemortem CNS exposure and helps distinguish acute overdose from chronic therapy [1]. Its use as an analytical reference standard is mandatory for method validation in this emerging application.

Regulatory GMP and Quality Control (QC) Analysis

Mandatory for pharmaceutical manufacturers and QC laboratories requiring a certified reference standard for Fluvoxamine Maleate EP Impurity G. This compound is used to verify impurity levels in active pharmaceutical ingredient (API) batches and finished drug products according to European Pharmacopoeia monographs [1]. No alternative material can be substituted for this specific regulatory purpose.

Sigma-1 Receptor Pharmacology and Neuroprotection Studies

Valuable for neuroscience research focusing on sigma-1 receptor agonists. As the active metabolite of the highest-affinity SSRI sigma-1 ligand, Desmethyl Fluvoxamine enables researchers to dissect the metabolite-specific contribution to neuroprotective and cognitive effects observed with fluvoxamine [1]. This is particularly relevant given the differential sigma-1 affinity profile compared to other SSRI metabolites.

Quote Request

Request a Quote for Desmethyl Fluvoxamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.